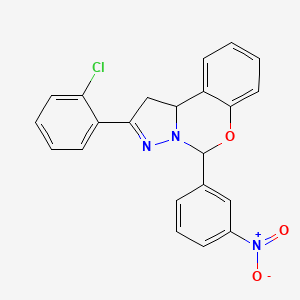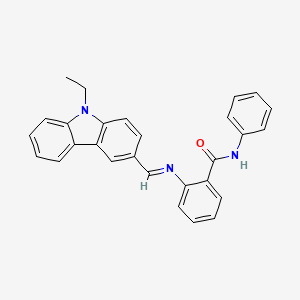
2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide typically involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with aniline derivatives under acidic conditions. The reaction is catalyzed by acetic acid and proceeds through the formation of a Schiff base intermediate . The reaction conditions are mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the development of optoelectronic materials and polymeric materials.
Mecanismo De Acción
The mechanism of action of 2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, modulating their activity. For example, it may interact with cellular tumor antigen p53, influencing cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9-Ethyl-9H-carbazol-3-ylmethylene)-malononitrile
- 2-Cyano-3-(9-ethyl-9H-carbazol-3-yl)thioacrylamide
Uniqueness
2-((9-Ethyl-9H-carbazol-3-ylmethylene)-amino)-N-phenyl-benzamide is unique due to its specific structure, which combines a carbazole moiety with a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C28H23N3O |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylbenzamide |
InChI |
InChI=1S/C28H23N3O/c1-2-31-26-15-9-7-12-22(26)24-18-20(16-17-27(24)31)19-29-25-14-8-6-13-23(25)28(32)30-21-10-4-3-5-11-21/h3-19H,2H2,1H3,(H,30,32) |
Clave InChI |
YHGYBXMWGQZVHH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



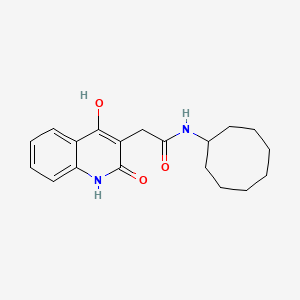
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
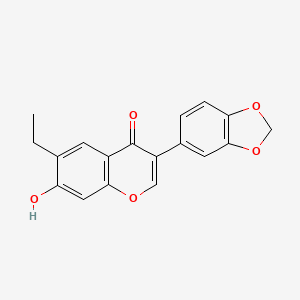
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
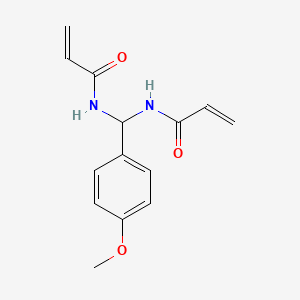
![Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080626.png)
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)

